molecular formula C24H20N2O5S B2595874 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941878-79-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2595874
CAS RN: 941878-79-1
M. Wt: 448.49
InChI Key: VFCFQDXTUFKZPA-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a benzodioxole, and an indole . These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of applications.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple aromatic rings and heteroatoms. The benzodioxole and indole rings are likely to contribute to the compound’s stability and may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the compound’s solubility, melting point, and boiling point could all be affected by these factors .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential anticancer activity. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising results against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, which are structurally similar to the compound , are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Synthesis of Benzylisoquinoline Alkaloids

The compound’s structure feature, benzo[d][1,3]dioxole, has been used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This methodology was applied to the total syntheses of these alkaloids, including two impatiens .

Synthesis of Functionalized Benzo[1,3]dioxin-4-ones

Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Modulation of ATP-Binding Cassette Transporters

The compound has been studied for its potential role as a modulator of ATP-binding cassette transporters, which could have implications for the treatment of cystic fibrosis .

Precursor for Synthesis of Various Heterocyclic Derivatives

The compound’s inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily, making it a vital precursor for the synthesis of various heterocyclic derivatives .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide detailed safety and hazard information .

Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide” might also interact with multiple targets in the body.

    Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . It’s likely that “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide” also has a complex mode of action involving interactions with multiple receptors.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide” would depend on its specific targets.

    Result of action

    The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c27-24(25-13-17-10-11-21-22(12-17)31-16-30-21)15-26-14-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-12,14H,13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCFQDXTUFKZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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